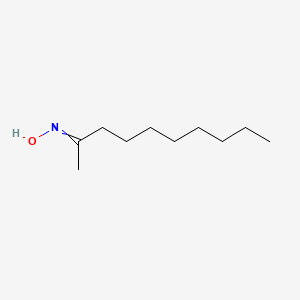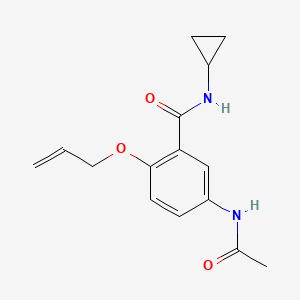
Benzamide, 5-acetamido-2-allyloxy-N-cyclopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-acetamido-2-allyloxy-N-cyclopropyl- is a complex organic compound with a unique structure that includes a benzamide core, an acetamido group, an allyloxy group, and a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-acetamido-2-allyloxy-N-cyclopropyl- typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-amino-2-hydroxybenzoic acid to form 5-acetamido-2-hydroxybenzoic acid. This intermediate is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-acetamido-2-allyloxy-N-cyclopropyl- can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The compound can be reduced to remove the acetamido group or to hydrogenate the allyloxy group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation or lithium aluminum hydride (LiAlH4) for reduction of the acetamido group.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), or halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides or diols, while reduction can lead to the formation of amines or alkanes.
Scientific Research Applications
Benzamide, 5-acetamido-2-allyloxy-N-cyclopropyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential anti-inflammatory, analgesic, or anticancer properties.
Mechanism of Action
The mechanism of action of Benzamide, 5-acetamido-2-allyloxy-N-cyclopropyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
5-Acetamido-2-hydroxybenzoic acid: A precursor in the synthesis of the target compound.
N-cyclopropylbenzamide: A compound with a similar cyclopropyl group but lacking the allyloxy and acetamido groups.
Uniqueness
Benzamide, 5-acetamido-2-allyloxy-N-cyclopropyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy and cyclopropyl groups, in particular, distinguishes it from other benzamide derivatives and contributes to its potential as a versatile compound in scientific research .
Properties
CAS No. |
6525-29-7 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
5-acetamido-N-cyclopropyl-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C15H18N2O3/c1-3-8-20-14-7-6-12(16-10(2)18)9-13(14)15(19)17-11-4-5-11/h3,6-7,9,11H,1,4-5,8H2,2H3,(H,16,18)(H,17,19) |
InChI Key |
YPNJGKMLKXJUCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC=C)C(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


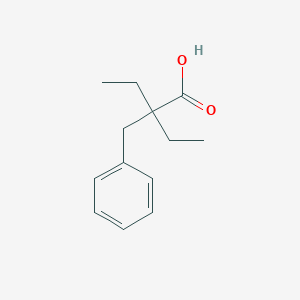
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)
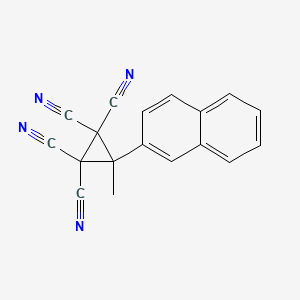

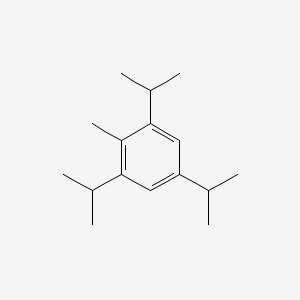
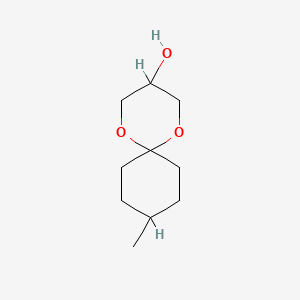

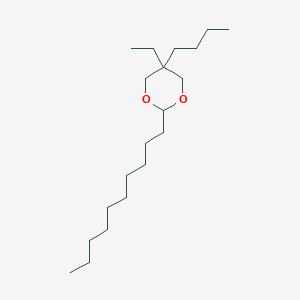
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)

